2-(4-Chloro-2-nitrophenyl)pyrrolidine
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Overview
Description
2-(4-Chloro-2-nitrophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-2-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups on the phenyl ring makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)pyrrolidine typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of 2-(4-Chloro-2-aminophenyl)pyrrolidine.
Oxidation: Formation of pyrrolidone derivatives.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitro group allows for potential interactions with biological targets through hydrogen bonding or electrostatic interactions. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-nitrophenyl)pyrrole
- 2-(4-Chloro-2-nitrophenyl)piperidine
- 2-(4-Chloro-2-nitrophenyl)morpholine
Uniqueness
2-(4-Chloro-2-nitrophenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring with the 4-chloro-2-nitrophenyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the pyrrolidine ring provides a rigid structure that can influence the compound’s binding affinity to biological targets, while the chloro and nitro groups offer sites for further chemical modification .
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-8(9-2-1-5-12-9)10(6-7)13(14)15/h3-4,6,9,12H,1-2,5H2 |
InChI Key |
XKPLLSZVDQSWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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